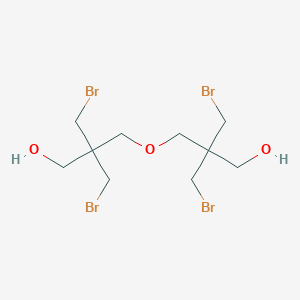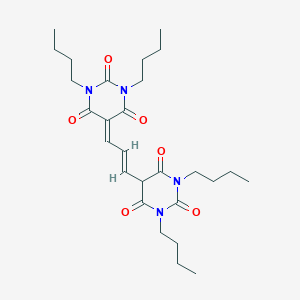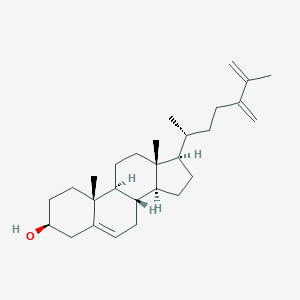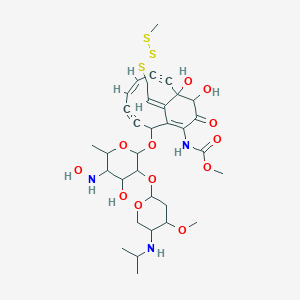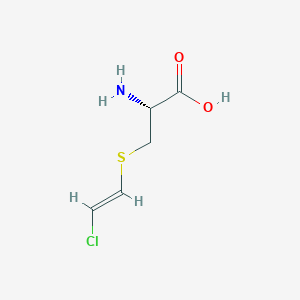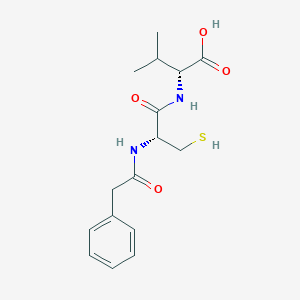
Phenylacetylcysteinylvaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylacetylcysteinylvaline, also known as PACV, is a peptide that has gained attention in the scientific community due to its potential for use in research and drug development. PACV is a tripeptide composed of three amino acids: phenylalanine, cysteine, and valine. This peptide has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of Phenylacetylcysteinylvaline is not fully understood, but it is thought to act as a competitive inhibitor of protein-protein interactions. Phenylacetylcysteinylvaline binds to specific regions on proteins, preventing them from interacting with other proteins. This mechanism of action makes Phenylacetylcysteinylvaline a valuable tool for studying protein-protein interactions and identifying potential drug targets.
Biochemical and Physiological Effects:
Phenylacetylcysteinylvaline has been shown to have various biochemical and physiological effects. Studies have shown that Phenylacetylcysteinylvaline can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, Phenylacetylcysteinylvaline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of Phenylacetylcysteinylvaline for lab experiments is its ability to selectively inhibit protein-protein interactions. This makes it a valuable tool for studying these interactions and identifying potential drug targets. However, one limitation of Phenylacetylcysteinylvaline is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on Phenylacetylcysteinylvaline. One area of interest is the development of Phenylacetylcysteinylvaline-based therapeutics for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of Phenylacetylcysteinylvaline and its potential applications in drug development. Finally, there is potential for the use of Phenylacetylcysteinylvaline in the development of new antibiotics to combat antibiotic-resistant bacteria.
合成法
Phenylacetylcysteinylvaline can be synthesized through solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides, which involves the stepwise addition of protected amino acids to a solid support. The synthesis of Phenylacetylcysteinylvaline involves the coupling of phenylalanine, cysteine, and valine to a resin support, followed by deprotection and cleavage from the resin to obtain the final product.
科学的研究の応用
Phenylacetylcysteinylvaline has been shown to have potential applications in various areas of scientific research. One of the primary applications of Phenylacetylcysteinylvaline is in the study of protein-protein interactions. Phenylacetylcysteinylvaline can be used as a tool to study the binding interactions between proteins and identify potential drug targets. Additionally, Phenylacetylcysteinylvaline has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
101770-15-4 |
|---|---|
製品名 |
Phenylacetylcysteinylvaline |
分子式 |
C16H22N2O4S |
分子量 |
338.4 g/mol |
IUPAC名 |
(2R)-3-methyl-2-[[(2R)-2-[(2-phenylacetyl)amino]-3-sulfanylpropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C16H22N2O4S/c1-10(2)14(16(21)22)18-15(20)12(9-23)17-13(19)8-11-6-4-3-5-7-11/h3-7,10,12,14,23H,8-9H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)/t12-,14+/m0/s1 |
InChIキー |
GHKVIBLDOGCQDR-GXTWGEPZSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CC1=CC=CC=C1 |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CC1=CC=CC=C1 |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CC1=CC=CC=C1 |
同義語 |
phenylacetyl-L-cysteinyl-D-valine phenylacetylcysteinylvaline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



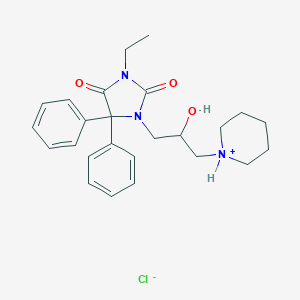
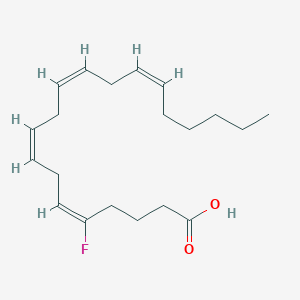
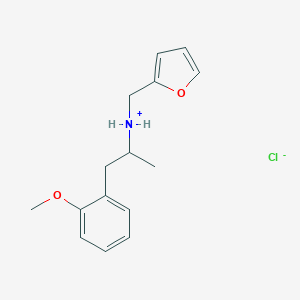

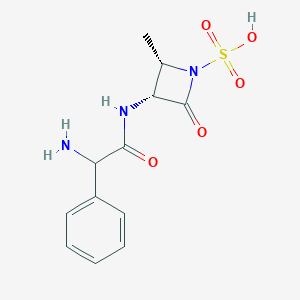
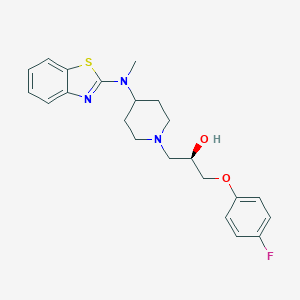
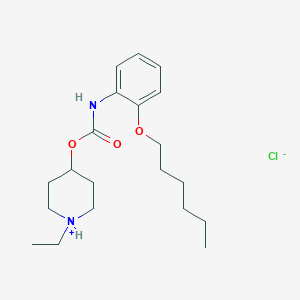
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)
